

"5-Phenylisoxazole-4-carboxylic acid synthesis and characterization"

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Compound of Interest

Compound Name: 5-Phenylisoxazole-4-carboxylic acid

Cat. No.: B1591511

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An In-depth Technical Guide to the Synthesis and Characterization of **5-Phenylisoxazole-4-carboxylic acid**

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anti-tumor, antiviral, hypoglycemic, and antifungal properties.^[1] The **5-phenylisoxazole-4-carboxylic acid** moiety, in particular, represents a versatile scaffold for the development of novel therapeutic agents, such as potent xanthine oxidase inhibitors.^[2] Its structural rigidity and capacity for diverse chemical modifications make it an attractive building block for drug discovery professionals.

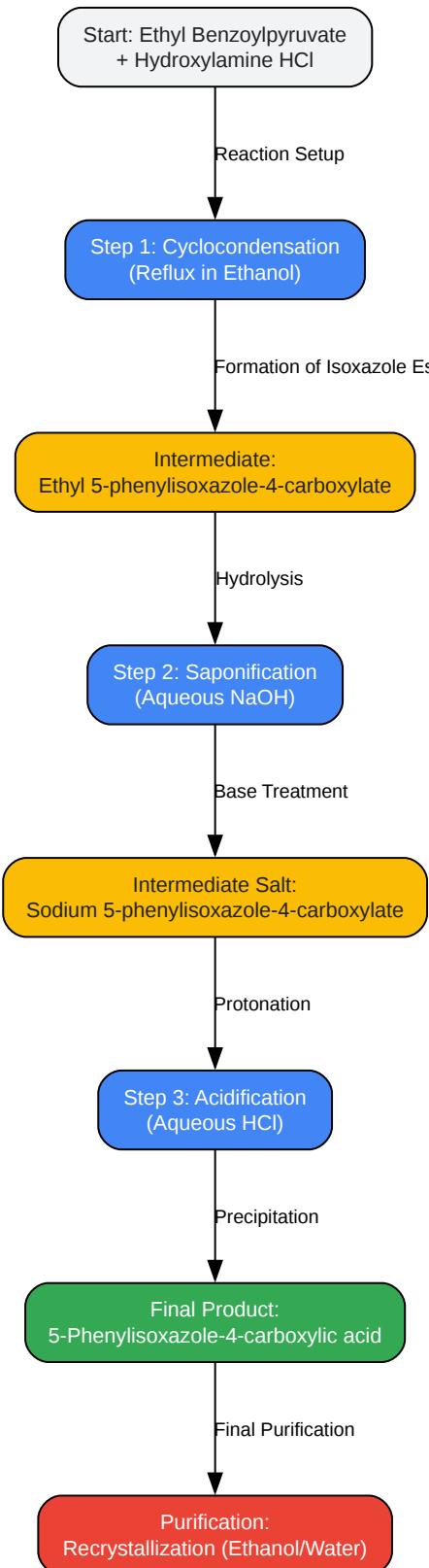
This guide provides a detailed technical overview of a reliable synthetic pathway to **5-phenylisoxazole-4-carboxylic acid** and the comprehensive analytical methods required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring a self-validating and reproducible experimental framework.

Part 1: Synthesis of 5-Phenylisoxazole-4-carboxylic acid

The synthesis of the isoxazole core is most effectively achieved through a cyclocondensation reaction. The chosen pathway involves the reaction of a β -ketoester with hydroxylamine, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This method is robust and provides a high degree of regioselectivity.

Core Chemical Principle: Cyclocondensation

The foundational reaction involves the nucleophilic attack of hydroxylamine on a β -ketoester, specifically ethyl benzoylpyruvate (ethyl 2-oxo-3-phenyl-3-oxopropanoate). Hydroxylamine possesses two nucleophilic sites, the nitrogen and the oxygen. In this reaction, the more nucleophilic nitrogen atom initiates the attack on one of the carbonyl carbons of the β -ketoester.^{[3][4]} This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. The final step is a simple ester hydrolysis under basic conditions to yield the desired carboxylic acid.



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Caption: Experimental workflow for the synthesis of **5-Phenylisoxazole-4-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate

- To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
- Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
- The crude ethyl 5-phenylisoxazole-4-carboxylate will precipitate as a solid.
- Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often sufficiently pure for the next step.

Step 2: Hydrolysis to **5-Phenylisoxazole-4-carboxylic acid**

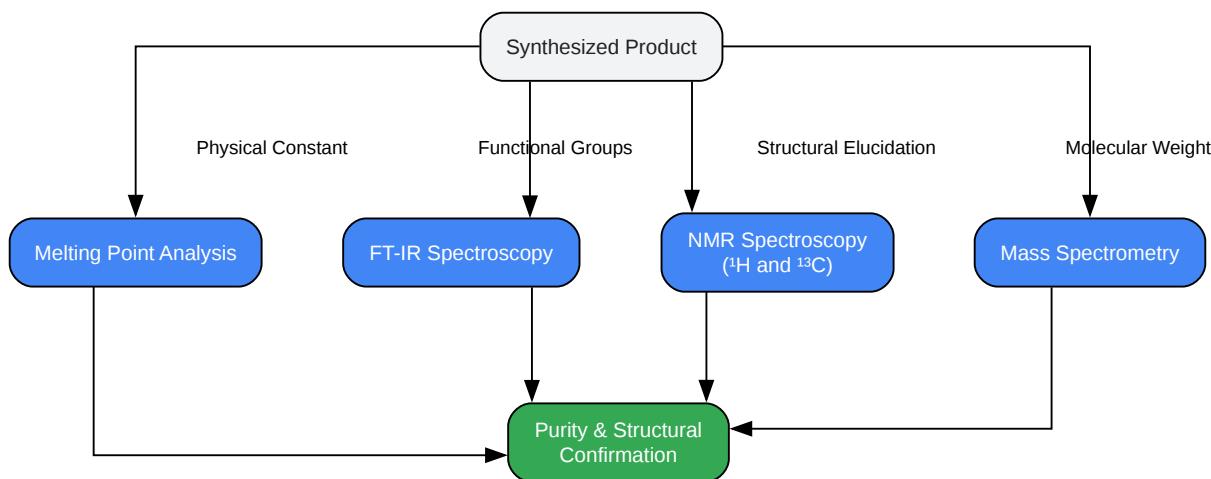
- Suspend the crude ethyl 5-phenylisoxazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5 volumes).
- Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).[\[1\]](#)
- Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of 2N hydrochloric acid (HCl). Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate.[\[1\]](#)
- Filter the resulting white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
- For final purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

Data Summary: Synthesis

Parameter	Value/Description	Rationale
Starting Material	Ethyl Benzoylpyruvate	A commercially available β -ketoester providing the necessary carbon backbone.
Key Reagents	Hydroxylamine HCl, NaOH	Hydroxylamine for ring formation; NaOH for ester hydrolysis.
Solvent	Ethanol, Water	Ethanol is a suitable solvent for the condensation; water is used for hydrolysis and workup.
Temperature	Reflux (Step 1), Room Temp (Step 2)	Heat is required to overcome the activation energy for condensation; hydrolysis proceeds efficiently at RT.
Typical Yield	75-85% (overall)	This two-step process is generally efficient.

Part 2: Characterization of 5-Phenylisoxazole-4-carboxylic acid

A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of physical and spectroscopic methods.



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Caption: Analytical workflow for the characterization of **5-Phenylisoxazole-4-carboxylic acid**.

Analytical Methodologies & Expected Results

1. Melting Point:

- Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests high purity.
- Expected Outcome: The literature melting point for **5-phenylisoxazole-4-carboxylic acid** is 151-155 °C.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
- Expected Peaks:

- ~3300-2500 cm⁻¹ (broad): This is the highly characteristic O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.[5]
- ~1760-1690 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[5]
- ~1600-1450 cm⁻¹: Absorptions in this region are attributed to C=C and C=N stretching vibrations from the phenyl and isoxazole rings, respectively.
- ~1320-1210 cm⁻¹: C-O stretching vibration of the carboxylic acid.[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the chemical environment of carbon atoms.
- Expected ¹H NMR Signals (in DMSO-d₆):
 - ~13.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (COOH).
 - ~8.8-9.0 ppm (singlet): The proton on the isoxazole ring (at position 3, if unsubstituted, though in this case it's a quaternary carbon). The proton on the C-H of the isoxazole ring is not present in this specific molecule.
 - ~7.5-8.0 ppm (multiplet): Protons of the phenyl group.
- Expected ¹³C NMR Signals (in DMSO-d₆):
 - ~165 ppm: The carbonyl carbon of the carboxylic acid.
 - ~160-170 ppm: Carbons of the isoxazole ring.
 - ~125-135 ppm: Carbons of the phenyl group.

4. Mass Spectrometry (MS):

- Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the compound, which provides strong evidence for its elemental composition.
- Expected Outcome: The molecular formula is $C_{10}H_7NO_3$, with a molecular weight of 189.17 g/mol. The mass spectrum should show a prominent molecular ion peak (M^+) at $m/z = 189$.

Data Summary: Characterization

Technique	Parameter	Expected Result	Significance
Melting Point	Range	151-155 °C	Purity and Identity Confirmation
FT-IR	O-H stretch (acid)	~3300-2500 cm^{-1} (broad)	Confirms Carboxylic Acid Group
C=O stretch (acid)	~1760-1690 cm^{-1} (strong)	Confirms Carbonyl Group	
1H NMR	COOH proton	~13.0 ppm (broad singlet)	Confirms Carboxylic Acid Proton
Aromatic protons	~7.5-8.0 ppm (multiplet)	Confirms Phenyl Group	
Mass Spec.	Molecular Ion (M^+)	$m/z = 189$	Confirms Molecular Weight

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